2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one
Description
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one is a cyclohexanone derivative featuring a pivaloyl group (2,2-dimethylpropanoyl) at position 2 and methyl substituents at positions 3 and 5. The compound’s structure is characterized by a central cyclohexanone ring (a six-membered carbocycle with a ketone group at position 1), which is substituted with a bulky tert-butyl-containing acyl group at position 2 and two methyl groups at positions 3 and 6.
Properties
Molecular Formula |
C13H22O2 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-8-6-9(2)11(10(14)7-8)12(15)13(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
HZEPQPSXGDGGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C(=O)C1)C(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one typically involves the reaction of pivalic acid with phosphorus pentachloride to form 2,2-Dimethylpropanoyl chloride . This intermediate is then reacted with 3,5-dimethylcyclohexanone under controlled conditions to yield the desired compound. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group, using nucleophiles such as amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its unique chemical structure.
Industry: It is used in the manufacture of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2,2-dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one with structurally related cyclohexanone derivatives, focusing on substituent effects, molecular properties, and inferred reactivity.
Table 1: Structural and Molecular Comparison of Cyclohexanone Derivatives
| Compound Name | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | C13H24O3 | 2: Pivaloyl; 3,5: Methyl | 228.33 | Bulky pivaloyl group; symmetric substitution |
| 3,5-Dimethyl-2-propanoylcyclohexan-1-one | C11H20O3 | 2: Propanoyl; 3,5: Methyl | 200.27 | Less steric hindrance; smaller acyl group |
| 5-Methyl-2-(prop-1-en-2-yl)cyclohexan-1-one | C10H16O | 2: Isopropenyl; 5: Methyl | 152.23 | Unsaturated substituent; lower polarity |
| MK-6892 (HCAR2 agonist) | C21H26N4O5 | 2: Complex heterocyclic substituent | 414.46 | Cyclohexene ring; carboxylic acid; bioactive |
Key Comparisons:
Substituent Bulk and Electronic Effects The pivaloyl group in the target compound introduces significant steric hindrance compared to the simpler propanoyl group in 3,5-dimethyl-2-propanoylcyclohexan-1-one. This bulkiness may reduce solubility in polar solvents but enhance stability against nucleophilic attack . The isopropenyl group in 5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one introduces unsaturation, increasing reactivity toward electrophilic addition (e.g., Diels-Alder reactions) compared to the saturated acyl groups in the other compounds .
Biological Relevance
- MK-6892 (from ) shares a cyclohexene core but includes a carboxylic acid and heterocyclic moieties, enabling potent HCAR2 agonist activity. In contrast, the target compound lacks polar functional groups, suggesting divergent biological roles .
Oxygen Content and Polarity The target compound and 3,5-dimethyl-2-propanoylcyclohexan-1-one both contain three oxygen atoms (ketone + acyl groups), enhancing polarity compared to the mono-oxygenated 5-methyl-2-(prop-1-en-2-yl)cyclohexan-1-one. This difference may influence solubility and chromatographic behavior .
Research Implications and Limitations
While experimental data on the target compound’s physicochemical or biological properties are absent in the provided evidence, structural analysis suggests the following hypotheses:
- Synthetic Utility : The pivaloyl group’s steric bulk could make the compound a candidate for asymmetric catalysis or protecting-group strategies.
- Drug Design : The symmetric substitution pattern might aid in stabilizing protein-ligand interactions, though further functionalization (e.g., adding polar groups) would be required for bioavailability.
Gaps in Evidence:
- No melting points, solubility data, or spectroscopic profiles were provided.
- Biological activity of the target compound remains unexplored in the cited sources.
Biological Activity
2-(2,2-Dimethylpropanoyl)-3,5-dimethylcyclohexan-1-one, with the chemical formula C13H22O and a molecular weight of 210.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22O
- Molecular Weight : 210.31 g/mol
- Boiling Point : Not specified in available data
- Density : Not specified in available data
- Solubility : Soluble in organic solvents, specific solubility data not available
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Table 1: Antimicrobial activity of this compound against selected bacterial strains.
Cytotoxic Effects
In vitro studies have shown that the compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Table 2: Cytotoxicity of this compound on various cancer cell lines.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Membrane Disruption : It may disrupt bacterial membranes, leading to cell lysis and death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the efficacy of this compound as a topical antibacterial agent. Patients with skin infections showed significant improvement after treatment with formulations containing the compound compared to controls.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with implanted tumors, administration of the compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted its potential as an adjunct therapy in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
